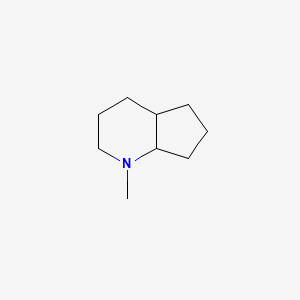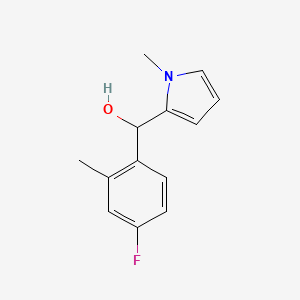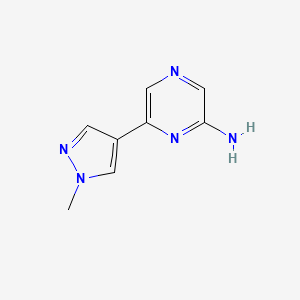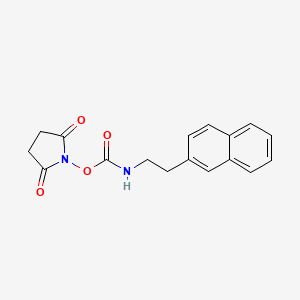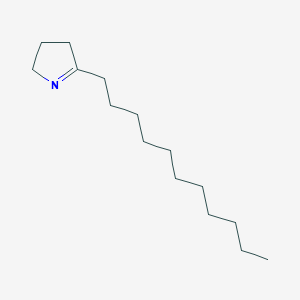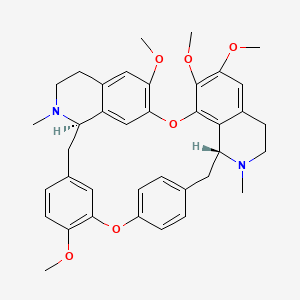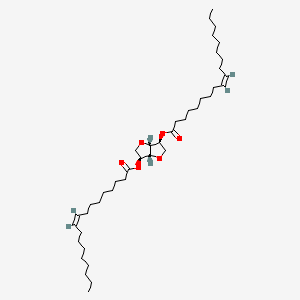
Dianhydro-D-mannitol dioleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dianhydro-D-mannitol dioleate is a chemical compound with the molecular formula C42H74O6 and a molecular weight of 675.041 g/mol . It is derived from dianhydro-D-mannitol, a chiral carbohydrate obtained from the dehydration of naturally occurring D-mannitol . This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dianhydro-D-mannitol dioleate is synthesized through the esterification of dianhydro-D-mannitol with oleic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction is carried out in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous flow systems to ensure high efficiency and yield. Solid acid catalysts are often employed to enhance the reaction rate and selectivity . The process is optimized to minimize waste and energy consumption, aligning with sustainable production practices.
Analyse Chemischer Reaktionen
Types of Reactions: Dianhydro-D-mannitol dioleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The ester groups in this compound can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Ester derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dianhydro-D-mannitol dioleate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of dianhydro-D-mannitol dioleate involves its interaction with various molecular targets and pathways. The compound’s ester groups can undergo hydrolysis, releasing oleic acid and dianhydro-D-mannitol, which can then participate in metabolic pathways . The hydrolysis products can influence cellular processes, including lipid metabolism and signal transduction.
Vergleich Mit ähnlichen Verbindungen
1,43,6-Dianhydro-D-mannitol: The parent compound of dianhydro-D-mannitol dioleate, used in various chemical and pharmaceutical applications.
Uniqueness: this compound is unique due to its dual ester groups, which enhance its solubility and reactivity compared to its parent compound and similar derivatives. This makes it particularly valuable in applications requiring high solubility and reactivity, such as in the synthesis of biodegradable polymers and drug delivery systems .
Eigenschaften
CAS-Nummer |
32391-01-8 |
|---|---|
Molekularformel |
C42H74O6 |
Molekulargewicht |
675.0 g/mol |
IUPAC-Name |
[(3S,3aR,6S,6aR)-6-[(Z)-octadec-9-enoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C42H74O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(43)47-37-35-45-42-38(36-46-41(37)42)48-40(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37-38,41-42H,3-16,21-36H2,1-2H3/b19-17-,20-18-/t37-,38-,41+,42+/m0/s1 |
InChI-Schlüssel |
NSDNRRCEYUFXNV-ODDSYLBKSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@@H]1[C@H]2OC[C@@H]([C@H]2OC1)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



